physical and chemical properties of 3-chlorobenzyl alcohol
physical and chemical properties of 3-chlorobenzyl alcohol
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Physical Properties
The physical characteristics of 3-chlorobenzyl alcohol are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO | [1][2][3] |
| Molecular Weight | 142.58 g/mol | [1][3][4] |
| CAS Number | 873-63-2 | [1][2][5] |
| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |
| Boiling Point | 237 °C (at 760 mmHg) | [1][2][5][6] |
| Melting Point | 236 °C | [2][7][8] |
| Density | 1.211 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n20/D) | 1.555 | [1][2][5] |
| pKa | 14.09 ± 0.10 (Predicted) | [2][7][8] |
| LogP (Octanol/Water Partition Coefficient) | 1.9 | [3][9] |
| Flash Point | > 112 °C (> 233.6 °F) | [6] |
| Vapor Density | 4.9 | [6] |
Chemical Properties and Reactivity
3-Chlorobenzyl alcohol exhibits reactivity typical of a primary benzyl alcohol, influenced by the presence of the chlorine atom on the benzene ring.
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Stability : Stable under normal storage conditions.[6]
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Incompatible Materials : Strong acids, acid anhydrides, and acid chlorides can react with the hydroxyl group.[6]
-
Hazardous Decomposition Products : Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][10]
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Reactivity : As a primary alcohol, the hydroxyl group can undergo various reactions such as oxidation to form 3-chlorobenzaldehyde and further to 3-chlorobenzoic acid. It can also undergo esterification with carboxylic acids or their derivatives. The aromatic ring can participate in electrophilic substitution reactions, with the chlorine atom and the hydroxymethyl group directing incoming substituents.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-chlorobenzyl alcohol.
| Spectrum Type | Key Data/Reference |
| ¹H NMR | Spectra available from various sources.[3][11] |
| ¹³C NMR | Spectra available from various sources.[3] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 77, 79, and 107.[3] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[12] |
Experimental Protocols
While detailed experimental protocols for the determination of every physical property of 3-chlorobenzyl alcohol are not explicitly available in the provided search results, standard laboratory methods are employed. Below is a general description of a synthesis method.
Synthesis via Hydrolysis of 3-Chlorobenzyl Chloride
A common method for the preparation of benzyl alcohols is the hydrolysis of the corresponding benzyl halide.[13]
Objective: To synthesize 3-chlorobenzyl alcohol from 3-chlorobenzyl chloride.
Materials:
-
3-chlorobenzyl chloride
-
Aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide)
-
Organic solvent (e.g., toluene or xylene) to suppress side reactions[13]
Procedure:
-
An aqueous solution of the base is prepared.
-
3-chlorobenzyl chloride, along with a small amount of an organic solvent like toluene, is slowly added to the base solution.[13] The organic solvent helps to minimize the formation of the dibenzyl ether byproduct.[13]
-
The mixture is heated to reflux, and the reaction progress is monitored until the starting material is consumed.
-
After cooling, the organic layer is separated from the aqueous layer.
-
The crude 3-chlorobenzyl alcohol is then purified, typically through distillation or recrystallization, to yield the final product.[13]
Visualizations
General Synthesis Workflow for Chlorobenzyl Alcohols
The following diagram illustrates a generalized workflow for the synthesis of a chlorobenzyl alcohol via the hydrolysis of the corresponding benzyl chloride.
Caption: Generalized synthesis workflow for chlorobenzyl alcohols.
Structural and Property Relationships of 3-Chlorobenzyl Alcohol
This diagram illustrates the logical relationship between the chemical structure of 3-chlorobenzyl alcohol and its resulting properties.
Caption: Relationship between structure and properties.
Safety and Handling
According to safety data sheets, 3-chlorobenzyl alcohol should be handled with care in a well-ventilated area.[6][14] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1][14] While some sources indicate it is not classified as a hazardous substance, others note it can cause skin and serious eye irritation, as well as potential respiratory irritation.[3][14] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][14]
References
- 1. 3-Chlorobenzyl alcohol 98 873-63-2 [sigmaaldrich.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-chlorobenzyl alcohol [stenutz.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Chlorobenzyl alcohol | 873-63-2 [chemicalbook.com]
- 8. 3-氯苯甲醇 | 873-63-2 [m.chemicalbook.com]
- 9. 3-Chlorobenzyl alcohol (CAS 873-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 3-Chlorobenzyl alcohol(873-63-2) 1H NMR spectrum [chemicalbook.com]
- 12. 3-Chlorobenzyl alcohol [webbook.nist.gov]
- 13. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
